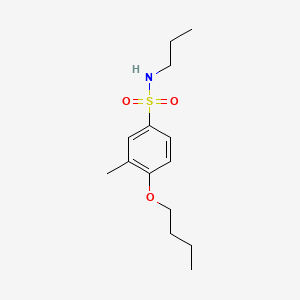
TAXAYUNTIN C(SH)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Taxayuntin C(SH): is a taxane diterpenoid compound isolated from the bark of the yew tree, specifically from the species Taxus yunnanensis. This compound belongs to a class of natural products known for their complex structures and significant biological activities. Taxane diterpenoids have been extensively studied for their potential therapeutic applications, particularly in cancer treatment.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Taxayuntin C(SH) typically involves the extraction of the compound from the bark of Taxus yunnanensis. The extraction process includes the use of organic solvents such as ethanol or methanol to isolate the diterpenoid compounds. The crude extract is then subjected to chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to purify Taxayuntin C(SH).
Industrial Production Methods: Industrial production of Taxayuntin C(SH) is primarily based on the large-scale extraction from yew trees. Sustainable harvesting practices are crucial to ensure the conservation of these trees. Advances in biotechnological methods, such as plant cell culture and genetic engineering, are being explored to enhance the yield of Taxayuntin C(SH) and reduce the reliance on natural sources.
化学反应分析
Types of Reactions: Taxayuntin C(SH) undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of hydroxyl groups with acetyl or benzoyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include acetic anhydride (C₄H₆O₃) and benzoyl chloride (C₇H₅ClO).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Taxayuntin C(SH), which may exhibit different biological activities and properties.
科学研究应用
Taxayuntin C(SH) has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable compound for studying the structure-activity relationships of taxane diterpenoids and their chemical properties.
Biology: It is used in research to understand its effects on cellular processes and its potential as a bioactive compound.
Medicine: Taxayuntin C(SH) is investigated for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: It is explored for its potential use in the development of new pharmaceuticals and as a lead compound for drug discovery.
作用机制
The mechanism of action of Taxayuntin C(SH) involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. Taxayuntin C(SH) binds to the microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics interferes with cell division, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of Taxayuntin C(SH) include tubulin, the protein subunit of microtubules, and various signaling pathways involved in cell proliferation and survival.
相似化合物的比较
Taxayuntin C(SH) can be compared with other taxane diterpenoids, such as:
Paclitaxel: A well-known anticancer drug that also targets microtubules but has a different chemical structure and mechanism of action.
Docetaxel: Another taxane derivative with similar microtubule-stabilizing properties but different pharmacokinetic and pharmacodynamic profiles.
Taxayuntin A, B, and D: Other taxane diterpenoids isolated from with varying structures and biological activities.
Uniqueness: Taxayuntin C(SH) is unique due to its specific chemical structure, which includes a tetracyclic ring system and multiple hydroxyl and acetyl groups. This structural complexity contributes to its distinct biological activities and potential therapeutic applications.
属性
CAS 编号 |
154992-16-2 |
|---|---|
分子式 |
C13H18O3 |
分子量 |
0 |
同义词 |
TAXAYUNTIN C(SH) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


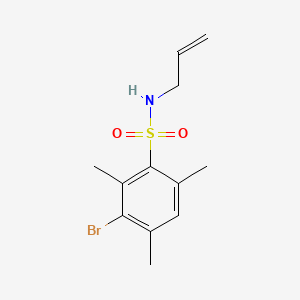
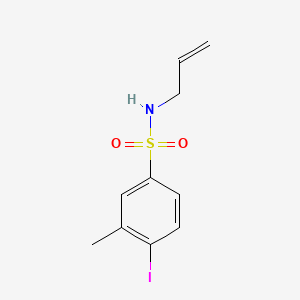
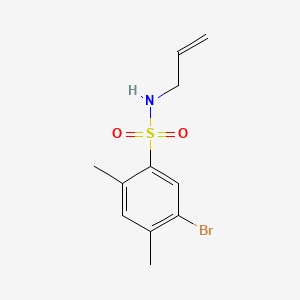
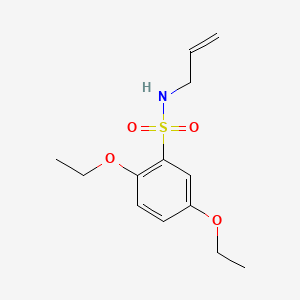
![5-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)(2,6-dichloro-3-methoxyphenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B1181144.png)
![N-[2-(diethylamino)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B1181145.png)
![4,5-dichloro-N-[2-(diethylamino)ethyl]-2-methylbenzenesulfonamide](/img/structure/B1181148.png)
![5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide](/img/structure/B1181150.png)
![N-[2-(diethylamino)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B1181152.png)
![2,5-dichloro-N-[2-(diethylamino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B1181153.png)
![N-[2-(diethylamino)ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B1181155.png)
